molecular formula C21H16N4O4S B3305311 1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923073-84-1

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3305311
CAS No.: 923073-84-1
M. Wt: 420.4 g/mol
InChI Key: NREOSWXQQGVBAZ-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridinone core linked to a 6-nitrobenzothiazole moiety via a carboxamide bridge. The 3-methylbenzyl group at the pyridinone ring introduces steric and electronic modulation, while the 6-nitro substituent on the benzothiazole ring enhances electron-withdrawing properties. Such structural features are critical for applications in medicinal chemistry and catalysis, particularly due to the nitro group’s role in directing reactions or binding biological targets .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)27)19(26)23-21-22-17-8-7-15(25(28)29)11-18(17)30-21/h2-11H,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREOSWXQQGVBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the nitro group. The pyridine ring is then constructed through cyclization reactions, and the final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique chemical properties may allow it to interact with specific biological targets, leading to therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and benzothiazole moiety may play key roles in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison on Benzothiazole-2-yl Group

Compound Substituent Electronic Effect Potential Impact
Target Compound 6-Nitro Strong electron-withdrawing (EWG) Enhanced electrophilicity, improved binding to electron-rich targets (e.g., kinases)
Analog () 6-Methyl Electron-donating (EDG) Reduced electron deficiency; may alter metabolic stability or solubility

In contrast, the methyl group’s EDG effect could reduce reactivity but improve lipophilicity.

Heterocycle Variations

The target compound’s benzothiazole scaffold differs from thiazole-based analogs, such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide .

Table 2: Heterocycle Comparison

Compound (Source) Heterocycle Substituent Key Properties
Target Compound Benzothiazole 6-Nitro Planar aromatic system; nitro group enhances π-π stacking and redox activity
Compound Thiazole 5-Methyl Smaller ring; reduced aromatic conjugation; altered solubility and bioavailability

Benzothiazoles generally exhibit greater aromatic stability and binding affinity compared to thiazoles, making them preferred in drug design for targets requiring rigid, planar interactions .

Carboxamide Linker Modifications

The carboxamide group in the target compound is structurally analogous to derivatives like 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide . However, the pyridinone-carboxamide linkage in the target compound introduces conformational rigidity, which may restrict rotational freedom and improve target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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